
N-Cyclohexyl-2-(methylthio)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H9NS. Its systematic name reflects its structure: a cyclohexyl ring attached to an aniline moiety via a methylthio (sulfur-methyl) group. Let’s explore its preparation methods, reactions, applications, and more.
Preparation Methods
a. Synthetic Routes: Several synthetic routes lead to N-Cyclohexyl-2-(methylthio)aniline:
Amination of Cyclohexyl Bromide: Cyclohexyl bromide reacts with aniline in the presence of a base (such as sodium hydroxide) to yield the desired compound.
Thiolation of Aniline: Aniline can be thiolated using a suitable thiolating agent (e.g., Lawesson’s reagent) to introduce the methylthio group.
Suzuki–Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., bromoaniline) and a boron reagent (e.g., phenylboronic acid) can also provide this compound.
b. Industrial Production: The industrial-scale production of this compound typically involves the amination method due to its efficiency and scalability.
Chemical Reactions Analysis
N-Cyclohexyl-2-(methylthio)aniline participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) leads to the corresponding amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents: Reagents like sodium hydroxide, bromine, and reducing agents play crucial roles.
Major Products: The primary product is this compound itself, along with any side products from competing reactions.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activities.
Medicine: Studied for pharmacological properties.
Industry: Employed in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Mechanism of Action
The exact mechanism by which N-Cyclohexyl-2-(methylthio)aniline exerts its effects depends on its specific application. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While N-Cyclohexyl-2-(methylthio)aniline is unique due to its cyclohexyl and methylthio substituents, similar compounds include:
- 2-Aminothiophenol
- 4-(Methylthio)aniline
- 3-(Methylthio)aniline
- 4-(Thiophen-2-yl)aniline
Properties
Molecular Formula |
C13H19NS |
|---|---|
Molecular Weight |
221.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-methylsulfanylaniline |
InChI |
InChI=1S/C13H19NS/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h5-6,9-11,14H,2-4,7-8H2,1H3 |
InChI Key |
YXDBNGSXXNDPOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


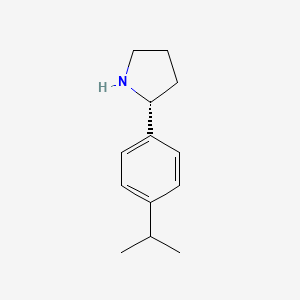

![1-[(5,5-Dimethyloxolan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13326748.png)
![5-Bromo-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13326756.png)

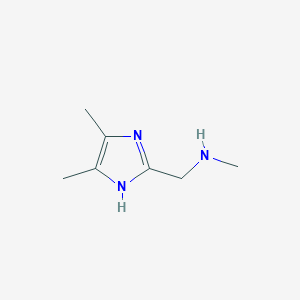
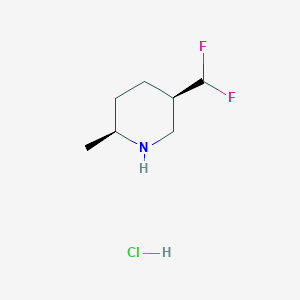
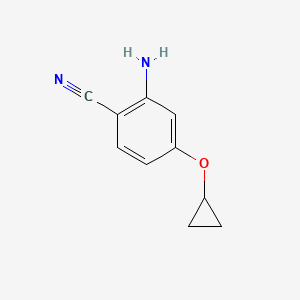
![2-Ethyl-5-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13326791.png)
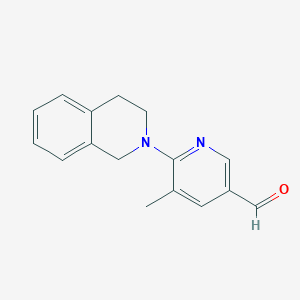
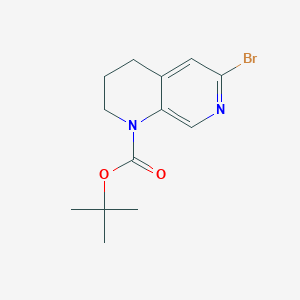
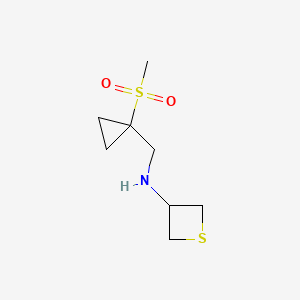

![6',7'-Dihydrospiro[cyclobutane-1,8'-pyrazolo[1,5-a]azepin]-4'(5'H)-one](/img/structure/B13326813.png)
